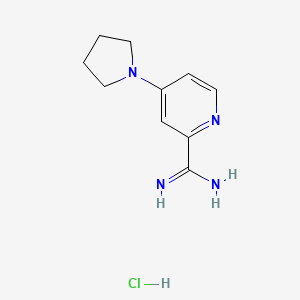

4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic characterization of this compound provides fundamental insights into its solid-state structure and intermolecular interactions. X-ray diffraction studies of related carboximidamide compounds have established important structural principles that can be applied to understanding this complex molecule. The crystal structure analysis of pyridine-2-carboximidamidate chloride monohydrate reveals that the compound crystallizes with three formula units in the asymmetric unit, where the cations adopt non-planar conformations with the carboximidamide groups twisted out of the ring planes. This structural distortion is characteristic of compounds containing both pyrrolidine and carboximidamide functionalities, as the steric interactions between these bulky substituents force the molecule away from planarity.

In the solid state, hydrogen bonding networks play a crucial role in determining the overall crystal packing arrangement. Each pyridine carboximidamidate cation forms extensive hydrogen bonds through multiple pathways, including nitrogen-hydrogen to nitrogen bonds between adjacent cations, nitrogen-hydrogen to chloride interactions with the counterions, and nitrogen-hydrogen to oxygen bonds with water molecules when present. The chloride ions and water molecules are interconnected through oxygen-hydrogen to chloride hydrogen bonds, creating a comprehensive three-dimensional network that stabilizes the crystal structure. These intermolecular interactions result in highly ordered packing arrangements that significantly influence the physical properties of the crystalline material.

The structural analysis of related carboximidamide compounds, such as N'-hydroxy-pyrimidine-2-carboximidamide, demonstrates that these molecules typically adopt an E configuration about the carbon-nitrogen double bond. The compound exhibits approximate planarity with only small deviations, characterized by an angle of 11.04 degrees between the pyrimidine ring plane and the non-hydrogen atoms of the carboximidamide unit. In the crystal structure, adjacent molecules are linked by pairs of nitrogen-hydrogen to oxygen hydrogen bonds, forming inversion dimers with characteristic ring motifs. These dimers are further interconnected through nitrogen-hydrogen to nitrogen and oxygen-hydrogen to nitrogen hydrogen bonds, creating sheet structures that extend parallel to specific crystallographic planes.

| Structural Parameter | Value | Reference Compound |

|---|---|---|

| Carbon-Nitrogen Double Bond Configuration | E | Pyrimidine-2-carboximidamide |

| Ring Plane Deviation Angle | 11.04° | Pyrimidine derivative |

| Hydrogen Bond Pattern | R₂²(10) ring motif | Carboximidamide dimers |

| Centroid-Centroid Distance | 3.622 Å | π-π stacking interactions |

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations provide essential information about the molecular geometry optimization and electronic structure of this compound. Ab initio molecular dynamics simulations conducted on related pyrrolidinopyridine compounds have revealed significant insights into the conformational preferences and dynamic behavior of these molecular systems. The computational studies demonstrate that protonated 4-pyrrolidinopyridine, which serves as a structural analog, exhibits specific orientational preferences within confined environments, positioning itself almost perpendicular to large molecular channels in certain crystalline frameworks.

The molecular dynamics simulations indicate that structures obtained through dynamic optimization are substantially more stable than those derived from initial geometry optimization procedures, with energy differences ranging from 157 to 331 kilojoules per mole. This significant stabilization suggests that conformational flexibility plays a crucial role in determining the most energetically favorable molecular arrangements. The average distance between the nitrogen atom of the pyridine moiety and oxygen atoms in neighboring molecular fragments decreases by approximately 0.2 angstroms following dynamic optimization, indicating stronger intermolecular interactions in the dynamically optimized structures.

Density functional theory calculations have been employed to rationalize chemoselectivity patterns in reactions involving pyrrolidinopyridine derivatives, providing valuable insights into the electronic structure and reactivity profiles of these compounds. The computational analyses reveal that the electronic properties of the pyrrolidine-substituted pyridine system significantly influence the molecular behavior and interaction patterns. The stretching nitrogen-hydrogen frequencies in the infrared spectra of these compounds, along with other calculated vibrational frequencies, provide characteristic fingerprints that can be used for structural identification and confirmation.

The quantum chemical calculations also address the fundamental electronic characteristics of the carboximidamide functional group, which exhibits distinctive electronic distribution patterns due to the presence of multiple nitrogen atoms and the extended conjugation system. The calculations predict specific bond lengths, bond angles, and dihedral angles that define the three-dimensional molecular geometry, while also providing information about the electronic charge distribution and molecular orbital characteristics that govern the chemical reactivity and physical properties of the compound.

| Computational Parameter | Calculated Value | Method |

|---|---|---|

| Energy Stabilization | 157-331 kJ/mol | Ab initio molecular dynamics |

| Nitrogen-Oxygen Distance Change | -0.2 Å | Dynamic optimization |

| Molecular Orientation | ~90° to channels | Confined environment simulation |

| Conformational Flexibility | High | Multiple minima analysis |

Comparative Analysis with Related Pyrrolidinopyridine Derivatives

The comparative analysis of this compound with related pyrrolidinopyridine derivatives reveals important structure-activity relationships and molecular property trends. The parent compound 4-pyrrolidinopyridine, with molecular formula C₉H₁₂N₂ and molecular weight 148.21 grams per mole, serves as a fundamental reference point for understanding the effects of carboximidamide substitution. This base structure is characterized as a white solid with a melting point range of 54 to 58 degrees Celsius and exhibits significantly enhanced basicity compared to related aminopyridine compounds, with a pKa value of 9.58 compared to 9.41 for dimethylaminopyridine.

The positional isomer 5-(pyrrolidin-1-yl)pyridine-2-carboximidamide provides direct structural comparison, sharing the same molecular formula C₁₀H₁₄N₄ but differing in the position of the pyrrolidine substitution. Both compounds exist as hydrochloride salts with molecular weights of approximately 226.71 grams per mole for the salt form. The positional variation significantly affects the electronic distribution and molecular properties, as evidenced by differences in their chemical behavior and crystallization patterns. The collision cross section values predicted for various adduct forms of these compounds range from 133.0 to 186.2 square angstroms, depending on the specific ionization mode and molecular configuration.

The structural comparison extends to pyridine-2-carboximidamide hydrochloride (picolinimidamide hydrochloride), which represents the unsubstituted analog lacking the pyrrolidine ring. This compound, with molecular formula C₆H₇N₃·HCl and molecular weight 157.60 grams per mole, crystallizes as white to light yellow crystals with a melting point of 150 to 154 degrees Celsius. The absence of the pyrrolidine substituent results in significantly different physical properties and reduced steric bulk, allowing for more efficient crystal packing and higher melting points compared to the pyrrolidine-substituted derivatives.

Advanced pyrrolidinopyridine derivatives, such as the chiral variants used in asymmetric catalysis, demonstrate the versatility of this structural framework. These compounds can achieve excellent stereoselectivity in cycloisomerization and cycloaddition reactions, with diastereomeric ratios exceeding 19:1 and enantiomeric ratios of 99.5:0.5. The catalytic applications highlight the importance of the three-dimensional molecular architecture, where the pyrrolidine ring provides both steric control and electronic activation of the pyridine nitrogen atom. The comparative analysis reveals that subtle structural modifications can dramatically alter the chemical and physical properties of these compounds, making precise structural characterization essential for understanding their behavior and applications.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Properties |

|---|---|---|---|---|

| 4-Pyrrolidinopyridine | C₉H₁₂N₂ | 148.21 | 54-58 | pKa = 9.58, base catalyst |

| 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide | C₁₀H₁₄N₄ | 190.25 | - | Carboximidamide functionality |

| 5-(Pyrrolidin-1-yl)pyridine-2-carboximidamide HCl | C₁₀H₁₄N₄·HCl | 226.71 | - | Positional isomer |

| Pyridine-2-carboximidamide HCl | C₆H₇N₃·HCl | 157.60 | 150-154 | No pyrrolidine substitution |

Properties

IUPAC Name |

4-pyrrolidin-1-ylpyridine-2-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4.ClH/c11-10(12)9-7-8(3-4-13-9)14-5-1-2-6-14;/h3-4,7H,1-2,5-6H2,(H3,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUWZWSXUMJNGIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CC(=NC=C2)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the molecular formula and is classified under the category of pyridine derivatives. Its structure consists of a pyridine ring substituted with a pyrrolidine group and a carboximidamide moiety, which are crucial for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of specific kinases, similar to other compounds in its class that exhibit selective inhibition properties.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the efficacy of this compound. Research indicates that modifications to the pyrrolidine or pyridine moieties can significantly impact potency and selectivity. For example, studies have shown that substituting different functional groups on the pyridine ring alters binding affinity and inhibitory activity against target enzymes .

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group on pyrrolidine | Increases potency against specific kinases |

| Methyl substitution on pyridine | Decreases selectivity for SK1 over SK2 |

| Replacement with larger alkyl groups | Enhances overall binding affinity |

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

- Inhibition of Sphingosine Kinases : The compound has been evaluated for its ability to inhibit sphingosine kinases (SK1 and SK2), which are involved in sphingolipid metabolism and signaling pathways related to cancer and inflammation. In vitro assays demonstrated that specific analogs exhibited selective inhibition of SK1, highlighting the potential therapeutic applications in cancer treatment .

- Antimicrobial Activity : Recent research explored the antibacterial properties of related compounds, indicating that modifications similar to those seen in 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide can enhance antimicrobial efficacy against resistant strains like Staphylococcus aureus .

- Neuroprotective Effects : The compound's influence on neuronal cells has also been studied, revealing potential neuroprotective effects through modulation of autophagy pathways, which are critical in neurodegenerative diseases .

Case Studies

A series of case studies have highlighted the practical applications of this compound:

- Cancer Research : In a study assessing its effects on cancer cell lines, it was found that certain derivatives significantly reduced cell proliferation by inducing apoptosis through kinase inhibition pathways .

- Inflammation Models : Animal models demonstrated that administration of this compound led to decreased inflammatory markers, suggesting a role in managing chronic inflammatory conditions .

Scientific Research Applications

The biological activity of 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride is attributed to its interactions with various biological targets, including enzymes and receptors. Preliminary studies indicate that it may function as an inhibitor of specific kinases, which are crucial in cellular signaling pathways.

Key Biological Activities:

-

Inhibition of Sphingosine Kinases (SK1 and SK2) :

- The compound has been evaluated for its ability to inhibit sphingosine kinases involved in sphingolipid metabolism, which is significant in cancer and inflammatory diseases. In vitro assays have shown selective inhibition of SK1, suggesting potential therapeutic applications in oncology.

-

Antimicrobial Properties :

- Research indicates that modifications to the compound can enhance its antimicrobial efficacy against resistant bacterial strains, such as Staphylococcus aureus.

-

Neuroprotective Effects :

- Studies have explored the compound's impact on neuronal cells, revealing potential neuroprotective effects through the modulation of autophagy pathways relevant to neurodegenerative diseases.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to either the pyrrolidine or pyridine moieties can significantly influence its potency and selectivity against target enzymes.

| Modification | Effect on Activity |

|---|---|

| Hydroxyl group on pyrrolidine | Increases potency against specific kinases |

| Methyl substitution on pyridine | Decreases selectivity for SK1 over SK2 |

| Larger alkyl groups | Enhances overall binding affinity |

Case Studies

Several case studies have highlighted the practical applications of this compound across various fields:

-

Cancer Research :

- A study assessing its effects on cancer cell lines demonstrated that certain derivatives significantly reduced cell proliferation by inducing apoptosis through kinase inhibition pathways. This suggests a promising role for the compound in cancer therapeutics.

-

Inflammation Models :

- Animal model studies indicated that administration of this compound led to decreased levels of inflammatory markers, suggesting potential applications in managing chronic inflammatory conditions.

-

Neurodegenerative Disease Models :

- Investigations into its neuroprotective properties showed that the compound could modulate autophagy pathways, indicating its potential utility in treating neurodegenerative diseases like Alzheimer's and Parkinson's.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to other pyridine-2-carboximidamide hydrochlorides with varying substituents. Key differences lie in the electronic and steric effects of substituents, molecular weight, and applications in research. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent at 4-Position | CAS Number | Key Suppliers |

|---|---|---|---|---|---|

| 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride | C₁₀H₁₆ClN₅ | 241.72 (calculated) | Pyrrolidin-1-yl | Not explicitly listed | Inferred from analogs |

| Pyridine-2-carboximidamide hydrochloride | C₆H₈ClN₃ | 157.60 | None (unsubstituted) | 51285-26-8 | Thermo Scientific™ |

| 4-(Trifluoromethyl)pyridine-2-carboximidamide hydrochloride | C₇H₇ClF₃N₃ | 225.60 | Trifluoromethyl | 909109-68-8 | American Elements, Aladdin |

| 6-(Difluoromethyl)pyridine-2-carboximidamide hydrochloride | C₇H₈ClF₂N₃ | 207.61 | Difluoromethyl (6-position) | Not listed | Enamine Ltd |

Key Findings from Comparative Analysis

Electronic Effects: The trifluoromethyl group in 4-(Trifluoromethyl)picolinimidamide hydrochloride is strongly electron-withdrawing, which may enhance electrophilic reactivity compared to the electron-donating pyrrolidin-1-yl group in the target compound .

Biological Relevance: Substituted pyridine-2-carboximidamides are frequently used as intermediates in drug discovery. The pyrrolidine group in the target compound may confer selectivity for enzymes or receptors that recognize cyclic amines, such as G protein-coupled receptors (GPCRs) .

Stability and Handling :

- 4-(Trifluoromethyl)picolinimidamide hydrochloride requires storage at 2–8°C under argon to prevent degradation, suggesting higher sensitivity compared to simpler analogs .

- The difluoromethyl analog (Enamine Ltd) has a lower molecular weight (207.61 g/mol), which may correlate with improved bioavailability in pharmacological assays .

Research Implications and Limitations

- Gaps in Data : Direct studies on this compound are sparse. Most insights are extrapolated from its analogs, such as pyridine-2-carboximidamide hydrochloride (Thermo Scientific™) and trifluoromethyl derivatives (Aladdin) .

- Synthetic Challenges : Introducing a pyrrolidine group may complicate synthesis due to steric hindrance, requiring optimized coupling conditions (e.g., Buchwald-Hartwig amination) .

Preparation Methods

Guanylation Using S-Methylisothiourea Sulfate (Method A)

- Reagents and Conditions: The reaction of 4-(pyrrolidin-1-yl)pyridine with S-methylisothiourea sulfate in a suitable solvent.

- Mechanism: The amine nucleophilically attacks the thiourea derivative, leading to the formation of the guanidine intermediate, which upon protonation yields the hydrochloride salt.

- Reaction Time and Yield: Typically requires extended reaction times; for related compounds, 2 hours to over 48 hours depending on the amine nucleophile. Yields can be high (up to 90%) for morpholine derivatives, with pyrrolidine derivatives reported around 86% yield.

- Advantages: Uses commercially available and relatively safe guanylation agents.

- Limitations: Some amines require prolonged reaction times or additional reagent to drive the reaction to completion.

Buffered Reaction with Cyanamide and Amine Hydrochloride (Method C)

- Reagents and Conditions: Reaction of amine hydrochloride salt with cyanamide in a buffered solution at pH 8–9.

- Mechanism: The buffered environment facilitates the nucleophilic attack on cyanamide, improving conversion to guanidine hydrochloride.

- Yields: High yields reported (up to 91%) for piperidine derivatives; pyrrolidine derivatives also prepared successfully with yields around 86%.

- Advantages: Provides better control over reaction conditions, improving yield and purity.

- Limitations: Requires careful pH control and buffering agents.

Comparative Data Table of Preparation Methods

| Method | Guanylating Agent | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| A | S-Methylisothiourea sulfate | Room temp to reflux, 2–72 h | 86 | High yield; may require excess reagent |

| B | Cyanamide + HCl | Acidic aqueous solution | 74–86 | Moderate yield; simple reagents |

| C | Cyanamide + buffered amine HCl | pH 8–9 buffered aqueous solution | 86–91 | Highest yield; requires pH control |

Notes on Purification and Characterization

- The crude guanidine hydrochloride products are typically purified by recrystallization from suitable solvents such as ethanol or by washing with water to remove inorganic salts.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and melting point determination to confirm the structure and purity.

- Flash chromatography is less commonly required due to the crystalline nature of the hydrochloride salts.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(Pyrrolidin-1-yl)pyridine-2-carboximidamide hydrochloride with high purity?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of pyrrolidine with pyridine derivatives followed by amidine formation. Key parameters include controlled temperature (e.g., 0–5°C for sensitive intermediates), pH adjustment to stabilize charged intermediates, and inert atmosphere use to prevent oxidation. Post-synthesis, recrystallization or column chromatography (using silica gel or reverse-phase matrices) is critical for purification. Analytical validation via NMR (e.g., H and C) and mass spectrometry ensures structural fidelity and purity >95% .

Q. How should researchers handle and store this compound safely in the laboratory?

- Methodology :

- Handling : Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation/contact. Immediate decontamination of spills with absorbent materials (e.g., vermiculite) is advised .

- Storage : Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants (e.g., silica gel) should be used to prevent hydrolysis. Stability studies under accelerated conditions (40°C/75% RH) can inform long-term storage protocols .

Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Assign proton environments (e.g., pyrrolidine ring protons at δ 1.8–2.2 ppm, pyridine protons at δ 7.5–8.5 ppm) and confirm coupling patterns .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 236.14 for the free base) and isotopic patterns .

- Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., CHN·2HCl: C 41.56%, H 5.82%, N 16.15%) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and reduce by-products?

- Methodology :

- Design of Experiments (DoE) : Use factorial designs to evaluate interactions between variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for amidine formation .

- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy track intermediate formation, enabling real-time adjustments .

- By-Product Mitigation : Introduce scavengers (e.g., molecular sieves for water-sensitive steps) or adjust stoichiometry to suppress side reactions (e.g., over-alkylation) .

Q. What strategies are recommended for resolving discrepancies in reported physicochemical properties (e.g., solubility, melting point)?

- Methodology :

- Experimental Replication : Independently measure properties using standardized protocols (e.g., USP dissolution apparatus for solubility, differential scanning calorimetry for melting points) .

- Cross-Validation : Compare data across multiple techniques (e.g., shake-flask vs. HPLC solubility assays) and reference analogs (e.g., pyridine derivatives with similar substituents) .

- Computational Prediction : Use tools like COSMO-RS to estimate solubility or melting points when empirical data is unavailable .

Q. How can computational chemistry tools aid in predicting the compound’s reactivity or interactions in biological systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., amidine protonation equilibria) and transition states to predict reactivity .

- Molecular Dynamics (MD) : Simulate binding interactions with biological targets (e.g., kinases) using force fields like AMBER or CHARMM. Focus on hydrogen bonding (imidamide group) and hydrophobic contacts (pyrrolidine ring) .

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, blood-brain barrier permeability) to prioritize in vitro testing .

Q. What methodologies are appropriate for assessing the compound’s stability under various pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to stressors (e.g., 0.1M HCl/NaOH, 40°C/75% RH) and monitor degradation via HPLC. Identify major degradation products (e.g., hydrolysis of the amidine group) using LC-MS/MS .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life from accelerated stability data .

- Excipient Compatibility : Test formulations with common stabilizers (e.g., mannitol, cyclodextrins) to mitigate hygroscopicity or oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.